molecular formula C16H9N4Na3O9S2 B075150 Tartrazine CAS No. 1342-47-8

Tartrazine

Cat. No.: B075150
CAS No.: 1342-47-8
M. Wt: 534.4 g/mol
InChI Key: UJMBCXLDXJUMFB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. 19140 is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of sulfanilic acid, followed by coupling with pyrazolone . The reaction conditions typically include acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, C.I. 19140 is produced by reacting sulfanilic acid with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with 1-(4-sulfophenyl)-3-methyl-5-pyrazolone in an alkaline medium to produce the final dye . The product is then purified and dried to obtain the commercial form of C.I. 19140.

Chemical Reactions Analysis

Types of Reactions

C.I. 19140 undergoes various chemical reactions, including:

    Oxidation: The azo group in C.I. 19140 can be oxidized under certain conditions.

    Reduction: The azo group can also be reduced to form amines.

    Substitution: The aromatic rings in C.I.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C.I. 19140 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of C.I. 19140 involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, potentially altering their function. The azo group in C.I. 19140 can undergo metabolic reduction to form aromatic amines, which can interact with DNA and other cellular components .

Comparison with Similar Compounds

C.I. 19140 is often compared with other azo dyes such as:

C.I. 19140 is unique due to its specific hue and widespread regulatory approval for use in food, cosmetics, and pharmaceuticals .

Properties

IUPAC Name

trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
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InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3
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InChI Key

UJMBCXLDXJUMFB-UHFFFAOYSA-K
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Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
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Molecular Formula

C16H9N4Na3O9S2
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Related CAS

34175-08-1 (parent), 74920-66-4 (barium salt), 84681-80-1 (barium salt (2:3))
Record name Tartrazine
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Molecular Weight

534.4 g/mol
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Physical Description

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992), Water or Solvent Wet Solid, Dry Powder; NKRA, Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline]
Record name C.I. PIGMENT YELLOW 100
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L), In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C, In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Soluble in concentrated sulfuric acid
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Record name TARTRAZINE
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Mechanism of Action

... Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation., The ability of selected food colors to interact with isolated guinea-pig ileum was investigated using a gut bath system. Studies revealed that guinea-pig ileum was specifically sensitive to tartrazine. Intestinal contraction occurred dose-dependently down to a minimum effective dose of 10 uM. ...Studies investigating the biological activity of structural analogues of tartrazine revealed the ability to initiate intestinal contraction was associated with the presence of the carboxylic acid residue at the R1 position of the pyrazole ring. Blocking studies showed that tartrazine contraction was inhibited by atropine alone but not by any other blocking agent tested, implying that tartrazine acts either directly or indirectly upon the muscarinic acetylcholine receptor associated with parasympathetic innervation.
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Color/Form

Bright orange-yellow powder

CAS No.

12225-21-7, 1934-21-0
Record name C.I. PIGMENT YELLOW 100
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3)
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Record name Aluminium, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid complex
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Record name Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate
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Melting Point

greater than 572 °F (NTP, 1992)
Record name C.I. PIGMENT YELLOW 100
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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